molecular formula C13H14N2O2 B310131 2-ethoxy-N-(8-quinolinyl)acetamide

2-ethoxy-N-(8-quinolinyl)acetamide

Cat. No.: B310131
M. Wt: 230.26 g/mol
InChI Key: WUOJSPXVSDKLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(8-quinolinyl)acetamide (CAS 313961-43-2) is a synthetic organic compound featuring a quinoline scaffold linked to an ethoxyacetamide chain. With a molecular formula of C₁₃H₁₄N₂O₂ and a molecular weight of 230.26, this compound is a solid that should be stored sealed in dry conditions at 2-8°C . Quinoline-based compounds, particularly acetamide derivatives, are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . While specific biological data for this compound is limited in the public domain, structurally similar molecules have demonstrated significant research value. For instance, close analogues like 2-(quinolin-4-yloxy)acetamides have been identified as potent inhibitors of Mycobacterium tuberculosis , showing activity against drug-resistant strains and promising intracellular efficacy . Other 8-hydroxyquinoline derivatives are under investigation for a broad spectrum of applications, including antiviral and anticancer activities, often acting as key chelating agents for metal ions . This compound is intended for research and further manufacturing use only. It is not for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-ethoxy-N-quinolin-8-ylacetamide

InChI

InChI=1S/C13H14N2O2/c1-2-17-9-12(16)15-11-7-3-5-10-6-4-8-14-13(10)11/h3-8H,2,9H2,1H3,(H,15,16)

InChI Key

WUOJSPXVSDKLTJ-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC=CC2=C1N=CC=C2

Canonical SMILES

CCOCC(=O)NC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Overview

The most straightforward method involves reacting 8-aminoquinoline with 2-ethoxyacetyl chloride under basic conditions. This one-step procedure leverages nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Scheme :

8-Aminoquinoline+ClCOCH2OCH2CH3Base2-Ethoxy-N-(8-quinolinyl)acetamide+HCl\text{8-Aminoquinoline} + \text{ClCOCH}2\text{OCH}2\text{CH}_3 \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Optimization and Conditions

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) or pyridine (2.0–3.0 equivalents).

  • Temperature : Room temperature (25°C) to mild reflux (40–60°C).

  • Yield : 70–85% after purification via recrystallization (ethanol/water).

Analytical Validation

  • IR Spectroscopy : Strong absorption at 1650–1680 cm⁻¹ (amide C=O stretch).

  • ¹H NMR : δ 1.4 ppm (t, 3H, OCH₂CH₃), δ 3.6–4.2 ppm (m, 4H, OCH₂CH₃ and CH₂CO), δ 8.2–9.0 ppm (m, 6H, quinoline-H).

  • Mass Spectrometry : [M+H]⁺ at m/z 259.1.

Schotten-Baumann Reaction with 2-Ethoxyacetic Acid

Reaction Overview

This method activates 2-ethoxyacetic acid using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole).

Reaction Scheme :

8-Aminoquinoline+HOOCCH2OCH2CH3EDCl/HOBtThis compound\text{8-Aminoquinoline} + \text{HOOCCH}2\text{OCH}2\text{CH}_3 \xrightarrow{\text{EDCl/HOBt}} \text{this compound}

Optimization and Conditions

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Coupling Agents : EDCl (1.2 equivalents), HOBt (1.1 equivalents).

  • Temperature : 0°C to room temperature.

  • Yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane).

Key Advantages

  • Avoids handling corrosive acyl chlorides.

  • Suitable for scale-up due to milder conditions.

Stepwise Alkylation-Acylation of 8-Hydroxyquinoline

Synthetic Pathway

This two-step approach first introduces the ethoxy group to 8-hydroxyquinoline , followed by amide formation.

Step 1: O-Alkylation

8-Hydroxyquinoline+CH2CH2BrK2CO38-Ethoxyquinoline\text{8-Hydroxyquinoline} + \text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3} \text{8-Ethoxyquinoline}

Step 2: Amide Formation

8-EthoxyquinolineHNO3/H2SO48-Ethoxy-3-nitroquinolineReduction8-Ethoxy-3-aminoquinolineAcetyl ChlorideTarget Compound\text{8-Ethoxyquinoline} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{8-Ethoxy-3-nitroquinoline} \xrightarrow{\text{Reduction}} \text{8-Ethoxy-3-aminoquinoline} \xrightarrow{\text{Acetyl Chloride}} \text{Target Compound}

Critical Parameters

  • Alkylation : Requires anhydrous conditions and potassium carbonate as a base.

  • Nitration : Concentrated nitric/sulfuric acid at 0–5°C.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl.

  • Overall Yield : 50–60% due to multi-step losses.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Methodology

A less conventional approach employs Wang resin -linked 8-aminoquinoline, which is acylated with 2-ethoxyacetic acid before cleavage.

Procedure :

  • Immobilize 8-aminoquinoline onto Wang resin via ester linkage.

  • Acylate with 2-ethoxyacetic acid/EDCl.

  • Cleave with trifluoroacetic acid (TFA)/DCM (95:5).

Performance Metrics

  • Purity : >95% (HPLC).

  • Yield : 60–70%.

  • Applications : High-throughput screening for drug discovery.

Comparative Analysis of Methods

MethodKey ReagentsConditionsYield (%)Purity (%)Scalability
Direct Amide Coupling2-Ethoxyacetyl chlorideRoom temp70–8598High
Schotten-BaumannEDCl/HOBt0–25°C65–7595Moderate
Stepwise AlkylationEthyl bromide, HNO₃, Pd/CMulti-step50–6090Low
Solid-PhaseWang resin, TFAAmbient60–7095High

Challenges and Mitigation Strategies

Common Side Reactions

  • Over-Acylation : Controlled by stoichiometric use of acylating agents.

  • Ethoxy Group Hydrolysis : Avoid strong acids/bases; use buffered conditions.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures for high-purity crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.